molecular formula C15H19N5O2 B11002307 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B11002307
M. Wt: 301.34 g/mol
InChI Key: JCIBZWLSABPXAE-UHFFFAOYSA-N
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Description

“6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one” is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. The starting materials might include 3,5-dimethyl-1H-pyrazole, pyridazine derivatives, and pyrrolidine. Common synthetic methods could involve:

    Condensation reactions: Combining the pyrazole and pyridazine rings.

    Cyclization reactions: Forming the pyridazine ring.

    Amidation reactions: Introducing the pyrrolidine moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms.

    Substitution: Substitution reactions might involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

“6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one” could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic benefits.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases to affect genetic processes.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one: Lacks the pyrrolidine moiety.

    2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one: Lacks the pyrazole ring.

    3,5-dimethyl-1H-pyrazol-1-yl derivatives: Similar pyrazole structure but different substituents.

Uniqueness

The uniqueness of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one” lies in its combination of the pyrazole, pyridazine, and pyrrolidine moieties, which could confer unique biological and chemical properties.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

InChI

InChI=1S/C15H19N5O2/c1-11-9-12(2)20(16-11)13-5-6-14(21)19(17-13)10-15(22)18-7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

JCIBZWLSABPXAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)C

Origin of Product

United States

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